molecular formula C21H26N2O4S B1227408 4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester

4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester

Cat. No. B1227408
M. Wt: 402.5 g/mol
InChI Key: IVVTYJWBIJOMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its potential in antimicrobial applications. For instance, derivatives of 1,2,4-triazol-3-one, which include a structure analogous to 4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester, have shown significant antimicrobial activity. This suggests the compound's potential in developing new antimicrobial agents (Fandaklı et al., 2012).

Synthesis of β-Thiophenecarboxylic Acids

The compound has been utilized in the synthesis of esters of β-thiophenecarboxylic acids. This application is vital in the field of organic chemistry, especially in the synthesis of complex molecules (Shvedov et al., 1967).

Formation of Nicotinates and Pyrido[c]cinnolines

It has been used in reactions leading to the formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines. These compounds are significant in the synthesis of various heterocyclic structures, which are crucial in pharmaceutical research (Al-Mousawi & El-Apasery, 2012).

Potential in HIV-1 Reverse Transcriptase Synthesis

Partially hydrogenated derivatives of 3-thioxoisoquinoline-4-carboxylic acids, which include structures similar to the compound , have been used in the synthesis of HIV-1 reverse transcriptase. This highlights its potential importance in antiviral drug development (Dyachenko & Vovk, 2013).

Application in Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from compounds structurally related to 4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester, has shown compatibility with solid-phase peptide synthesis, indicating its utility in peptidomimetic chemistry (Sladojevich et al., 2007).

properties

Product Name

4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-3-27-21(25)19-17(16-6-4-15(2)5-7-16)14-28-20(19)22-18(24)8-9-23-10-12-26-13-11-23/h4-7,14H,3,8-13H2,1-2H3,(H,22,24)

InChI Key

IVVTYJWBIJOMGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCN3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester
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4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester
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4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester

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